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Compound of Interest

Compound Name: 2-Chloro-2-propen-1-ol

Cat. No.: B1199897

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for the characterization of 2-Chloro-2-propen-1-ol.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloro-2-propen-1-ol (CAS No: 5976-47-6). The information presented is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis, offering a detailed examination of its structural features through NMR, IR, and MS
techniques.

Data Presentation

The spectroscopic data for 2-Chloro-2-propen-1-ol has been compiled from various spectral
databases and is summarized in the tables below for straightforward reference and
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.45 1H =CH (geminal to CI)
5.35 1H =CH (geminal to ClI)
4.25 2H -CHa2-
2.5 (broad) 1H -OH
13C NMR (Carbon-13 NMR) Data[1]
Chemical Shift (8) ppm Carbon Type Assighment
139.5 Quaternary C=C-ClI
1155 Primary =CH:
64.5 Primary -CH2-OH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 2-Chloro-2-propen-1-ol was obtained from a neat sample.

Wavenumber (cm~?) Intensity Assignment

3350 (broad) Strong O-H stretch (alcohol)
3000-2850 Medium C-H stretch (sp? and sp?)
1640 Medium C=C stretch (alkene)

1020 Strong C-O stretch (primary alcohol)
890 Strong =C-H bend (out-of-plane)
750 Strong C-Cl stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data below was obtained via Gas Chromatography-Mass Spectrometry
(GC-MS).

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
92/94 30/10 [M]* (Molecular lon)
57 100 [CsHsO]*

31 60 [CH20H]*

29 50 [C2Hs]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of 2-Chloro-2-propen-1-ol is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often
added as an internal standard for chemical shift referencing (& = 0.00 ppm).

IH NMR Spectroscopy: The proton NMR spectrum is typically recorded on a 300 or 500 MHz
spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
The data is then processed using Fourier transformation, and the resulting spectrum is phased
and baseline-corrected. Chemical shifts are reported in parts per million (ppm) downfield from
TMS.

13C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same spectrometer,
often at a frequency of 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum
to single lines for each unique carbon atom. A larger number of scans is typically required for
13C NMR due to the low natural abundance of the 13C isotope. Chemical shifts are reported in
ppm relative to the solvent peak, which is then referenced to TMS.
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Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as 2-Chloro-2-propen-1-ol, the IR spectrum is
most commonly obtained using the Attenuated Total Reflectance (ATR) technique. A small drop
of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample
spectrum is then recorded, and the background is automatically subtracted. The spectrum is
typically scanned over the range of 4000 to 400 cm™1,

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
gas chromatograph (GC) to ensure purity. In the GC, the sample is vaporized and separated
from any impurities on a capillary column. The separated compound then enters the ion source
of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A
detector then records the abundance of each fragment. The resulting mass spectrum is a plot
of relative intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the workflow of spectroscopic analysis and the logical
relationship between the different spectroscopic techniques for the structural elucidation of 2-
Chloro-2-propen-1-ol.
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Caption: Workflow for the spectroscopic analysis of 2-Chloro-2-propen-1-ol.
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Caption: Integration of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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